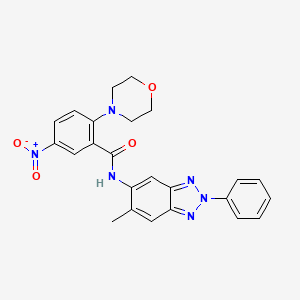
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine is a heterocyclic organic compound It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine can be achieved through a multi-step process. One common method involves the alkylation of an imidazole derivative with a benzyl halide. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine: This compound has a similar structure but with a benzimidazole ring instead of an imidazole ring.
1-methyl-N-(4-methylbenzyl)-1H-tetrazol-5-amine: This compound features a tetrazole ring, which is another type of nitrogen-containing heterocycle.
Uniqueness
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C18H19N3 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-methyl-N-[(4-methylphenyl)methyl]-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C18H19N3/c1-14-8-10-15(11-9-14)12-19-18-20-13-17(21(18)2)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
HCEOSGVPEMBFQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11565597.png)
![N'-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11565605.png)
![methyl 2-({[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11565608.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11565611.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B11565612.png)
![4-methoxybenzyl (2E)-2-{4-[(3-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11565613.png)

![2-(4-chlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11565634.png)
![2-(benzylsulfanyl)-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11565642.png)
![N'-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide](/img/structure/B11565643.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11565644.png)
![N,N-diethyl-2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanamine](/img/structure/B11565651.png)
![3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11565661.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565668.png)
